ACAT Inhibitory Potential: 2‑Naphthyl vs. 1‑Naphthyl Isomer Preference
Patent US 5,142,094 discloses carbamate ACAT inhibitors encompassing both 1‑naphthyl and 2‑naphthyl isomers. Although the patent does not provide side‑by‑side IC₅₀ values for the two regioisomers, the exemplified compounds consistently use the 2‑naphthyl attachment, reflecting a structural preference for 2‑naphthyl over 1‑naphthyl in the ACAT pharmacophore [1]. The compound naphthalen‑2‑yl N,N‑diphenylcarbamate therefore represents the isomer most likely to deliver the intended ACAT activity, whereas the 1‑naphthyl analog lacks this patent‑corroborated preference.
| Evidence Dimension | Patent‑exemplified isomer preference for ACAT inhibition |
|---|---|
| Target Compound Data | 2‑naphthyl isomer (exemplified in patent examples) |
| Comparator Or Baseline | 1‑naphthyl isomer (claimed but not exemplified) |
| Quantified Difference | Not numerically quantified; structural preference derived from patent exemplification |
| Conditions | In vitro ACAT enzyme inhibition assay (patent‑level disclosure) |
Why This Matters
Procuring the 2‑naphthyl isomer aligns with the patent‑derived SAR, reducing the risk of obtaining an inactive regioisomer for ACAT‑focused research.
- [1] O'brien PM, Sliskovic DR. Aryl substituted carbamate derivatives which are ACAT inhibitors. US Patent 5,142,094, issued August 25, 1992. View Source
